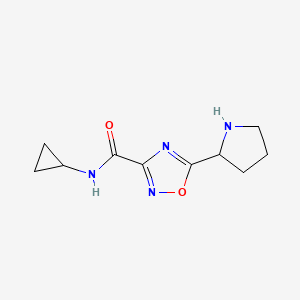
N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine” is a chemical compound with the formula C12H17N3 . It is used in the field of organic synthesis .
Physical and Chemical Properties Analysis
The molecular weight of “N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine” is 203.28 . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Synthesis and Biological Activity Prediction
A study reported the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leading to the formation of novel bicyclic systems incorporating the 1,2,4-oxadiazole ring. The biological activity of these synthesized compounds was predicted, showcasing their potential in various biological applications (Kharchenko, Detistov, & Orlov, 2008).
Antitubercular Screening
Research into pyrrolidine carboxamides, including those with the 1,2,4-oxadiazole moiety, has identified them as potent enoyl-ACP reductase inhibitors with antitubercular activities. A study synthesized a series of these compounds, confirming their purity and structure through various analytical methods, and tested them for antitubercular activity against Mycobacterium tuberculosis H37Rv (Sonia & Ravi, 2012).
Antimicrobial Activity
Several studies have synthesized compounds containing the 1,2,4-oxadiazole ring and tested their antimicrobial activity. For instance, novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those with pyrrolidine rings, exhibited strong antimicrobial activity, demonstrating the therapeutic potential of these compounds in combating microbial infections (Krolenko, Vlasov, & Zhuravel, 2016).
Insecticidal and Antimycobacterial Activities
Further applications include the synthesis of anthranilic diamides analogs with 1,2,4- or 1,3,4-oxadiazole rings showing significant insecticidal activities. The structure-activity relationship studies from these compounds provide insights into the development of potent insecticides (Li et al., 2013). Additionally, novel isoniazid derivatives linked to the 1,2,4-oxadiazole ring were synthesized and evaluated for their antimycobacterial activity, revealing promising candidates for tuberculosis treatment (Vosátka et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-9(12-6-3-4-6)8-13-10(16-14-8)7-2-1-5-11-7/h6-7,11H,1-5H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDUQTODRFVSOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
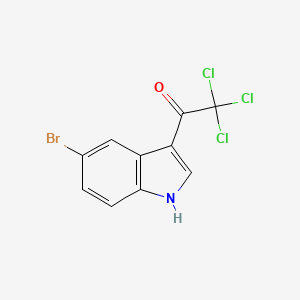
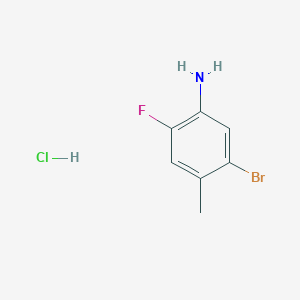

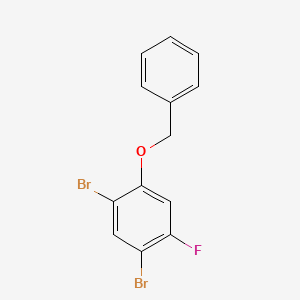
![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
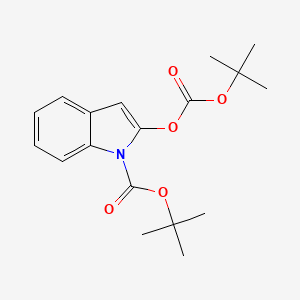

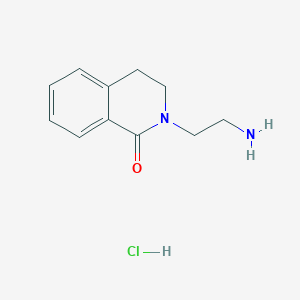
![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)
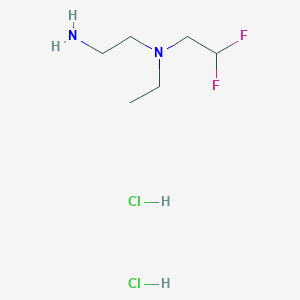

![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)
